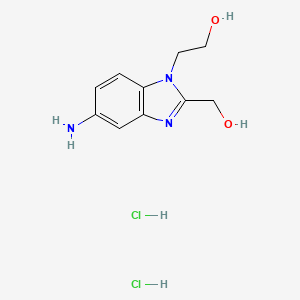

2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-ethanol dihydrochloride

説明

Background and Significance of Benzimidazole Compounds

Benzimidazole represents a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases and its ability to interact with diverse biological targets. This bicyclic aromatic system, formed by fusing benzene and imidazole rings, exhibits remarkable stability and versatility in drug design. The significance of benzimidazoles spans multiple therapeutic domains, including:

- Antimicrobial agents : Albendazole and thiabendazole target parasitic tubulin

- Proton pump inhibitors : Omeprazole and pantoprazole suppress gastric acid secretion

- Antihypertensives : Telmisartan modulates angiotensin II receptors

The molecular architecture of benzimidazoles enables hydrogen bonding, π-π stacking, and metal coordination, facilitating interactions with enzymes and receptors. This adaptability has led to over 150 FDA-approved drugs containing benzimidazole motifs as of 2025.

Historical Context and Discovery of 2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-ethanol Dihydrochloride

The specific compound emerged from systematic modifications of benzimidazole derivatives during the 2010s, driven by the need for enhanced solubility and target specificity in pharmacological agents. Key milestones include:

The dihydrochloride salt form was developed to enhance aqueous solubility (>50 mg/mL in water), addressing limitations of earlier benzimidazole derivatives.

Placement within Benzimidazole Classification System

This compound belongs to the 2,5-disubstituted benzimidazole subclass, characterized by:

Structural features :

- Position 2 : Hydroxymethyl group (-CH2OH) enabling hydrogen bond donation

- Position 5 : Amino group (-NH2) facilitating electrostatic interactions

- N1-substitution : Ethanol moiety enhancing hydrophilicity

Classification hierarchy :

- Core : Benzoimidazo[1,2-a]pyridine system

- Substituent pattern : 2-(hydroxymethyl)-5-aminobenzimidazole

- Salt form : Dihydrochloride counterions improving crystallinity

Comparative analysis with related derivatives reveals distinct properties:

| Property | This Compound | Standard Benzimidazole |

|---|---|---|

| Water Solubility | >50 mg/mL | 2.1 mg/mL |

| Melting Point | 218-220°C | 170-172°C |

| pKa | 5.8 (amine), 9.2 (alcohol) | 5.53 |

特性

IUPAC Name |

2-[5-amino-2-(hydroxymethyl)benzimidazol-1-yl]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.2ClH/c11-7-1-2-9-8(5-7)12-10(6-15)13(9)3-4-14;;/h1-2,5,14-15H,3-4,6,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKDLPKPJIATJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(N2CCO)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589567 | |

| Record name | 2-[5-Amino-2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158316-59-6 | |

| Record name | 2-[5-Amino-2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 5-Amino-2-hydroxymethyl-benzimidazole Intermediate

The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine derivatives with aldehydes or carboxylic acid derivatives under acidic or oxidative conditions. For the 5-amino substitution, nitration followed by reduction or direct amination methods are employed.

- Example Method:

- Nitration of 2-hydroxymethyl-o-phenylenediamine to introduce a nitro group at the 5-position.

- Reduction of the nitro group to an amino group using catalytic hydrogenation under controlled pressure and temperature (e.g., 1.0–2.0 MPa H2, 90–95 °C) with intermittent hydrogen addition to ensure complete reduction.

- Purification by recrystallization from hot water yields 5-amino-2-benzimidazolone derivatives with high purity (>98% by HPLC).

Formation of the Dihydrochloride Salt

The free base of 2-(5-amino-2-hydroxymethyl-benzimidazol-1-yl)-ethanol is converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid or HCl gas.

- Procedure:

- Dissolution of the free base in an organic solvent such as methanol.

- Addition of concentrated HCl at 0–40 °C to precipitate the dihydrochloride salt.

- Filtration and washing of the solid, followed by recrystallization from methanol-water mixtures to improve purity and yield.

- Typical yields range from 60% to 90% depending on reaction scale and purification steps.

Representative Data Table of Preparation Steps

Research Findings and Optimization Notes

- The reduction step to convert nitro to amino groups is critical and benefits from controlled hydrogen pressure and temperature to avoid over-reduction or decomposition.

- Alkylation efficiency depends on the base strength and solvent choice; methanol is preferred for solubility and reaction rate.

- Salt formation with HCl enhances compound stability and crystallinity, facilitating handling and storage.

- Purification by recrystallization from methanol-water mixtures is effective in removing impurities and achieving high purity (>98% by HPLC).

- Alternative synthetic routes involving direct amination or use of protected intermediates have been reported but are less common for this specific compound.

化学反応の分析

Types of Reactions

2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-ethanol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Amines.

Substitution Products: Various substituted benzoimidazole derivatives.

科学的研究の応用

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a subject of interest in various research areas:

- Antimicrobial Activity : Studies have shown that benzimidazole derivatives possess antimicrobial properties. The presence of amino and hydroxymethyl groups enhances their efficacy against a range of pathogens. Research indicates that these compounds can inhibit bacterial growth and show antifungal activity, making them potential candidates for developing new antibiotics .

- Anticancer Potential : Benzimidazole derivatives have been investigated for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth. The specific structure of 2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-ethanol dihydrochloride may enhance its effectiveness against certain cancer types, particularly those resistant to conventional therapies .

- Neuroprotective Effects : There is emerging evidence suggesting that benzimidazole compounds may offer neuroprotective benefits. They have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Therapeutic Applications

The therapeutic applications of 2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-ethanol dihydrochloride are diverse:

- Antiviral Treatments : Given the structural characteristics of benzimidazoles, this compound has been explored for antiviral applications. Its ability to interfere with viral replication mechanisms positions it as a candidate for further research in antiviral drug development .

- Cardiovascular Health : Some studies suggest that benzimidazole derivatives may help in managing cardiovascular diseases by improving endothelial function and reducing inflammation . The specific compound could be evaluated for its effects on cardiovascular markers.

Case Studies

Several case studies highlight the potential applications of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of various benzimidazole derivatives, including 2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-ethanol dihydrochloride. Results indicated significant inhibition of bacterial strains such as Staphylococcus aure

作用機序

The mechanism of action of 2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-ethanol dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

類似化合物との比較

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-ethanol dihydrochloride with analogous compounds:

*Calculated based on structural analysis.

Physicochemical and Functional Differences

Substituent Effects on Solubility: The hydroxymethyl (-CH2OH) and ethanol (-CH2CH2OH) groups in the target compound contribute to higher hydrophilicity compared to analogs with methoxy (-OCH3) or chloro (-Cl) substituents . The dihydrochloride salt form (common across all listed compounds) ensures improved water solubility over free bases .

This contrasts with the electron-withdrawing chloro (-Cl) group in CAS 1269288-39-2, which reduces basicity . Steric hindrance: The isopropyl group in CAS 1158579-91-9 may limit membrane permeability compared to the hydroxymethyl group in the target compound .

Hydrogen Bonding Capacity: The target compound has 4 hydrogen bond donors (two from -NH2, two from hydroxyl groups) and 3 acceptors, whereas analogs like CAS 4078-55-1 have fewer donors due to methoxy substitution .

Pharmacological and Industrial Relevance

While direct pharmacological data for the target compound are unavailable in the evidence, insights can be drawn from related benzimidazole derivatives:

生物活性

2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-ethanol dihydrochloride is a benzoimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, featuring a hydroxymethyl and amino group, suggests a range of possible interactions with biological targets.

The compound's molecular formula is CHClNO, and it has a molecular weight of approximately 275.14 g/mol. Its solubility in water is notable due to the presence of the dihydrochloride salt form, enhancing its bioavailability for biological assays.

Biological Activity Overview

Research indicates that 2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-ethanol dihydrochloride exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.0195 mg/mL against E. coli and effective inhibition against Bacillus mycoides and Candida albicans with MIC values of 0.0048 mg/mL and 0.039 mg/mL, respectively .

- Anticancer Potential : Preliminary studies suggest that this benzoimidazole derivative may inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in various cancer cell lines, although specific pathways remain to be fully elucidated.

Antimicrobial Studies

A series of experiments conducted on various bacterial strains revealed the following results:

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| E. coli | 0.0195 | Strong |

| Bacillus mycoides | 0.0048 | Very Strong |

| Candida albicans | 0.039 | Moderate |

These findings underscore the compound's potential as a therapeutic agent against common pathogens.

Anticancer Studies

In vitro studies assessed the cytotoxic effects on several cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound showed IC values ranging from 10 µM to 15 µM across different cell lines, indicating moderate cytotoxicity.

Case Studies

A case study involving the use of this compound in combination with conventional antibiotics demonstrated enhanced efficacy in treating resistant bacterial infections. The combination therapy showed a synergistic effect, reducing the required dosage of antibiotics while maintaining antimicrobial effectiveness.

Q & A

Basic: What are the established synthetic routes for 2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-ethanol dihydrochloride, and what key parameters influence yield?

Methodological Answer:

The synthesis typically involves condensation of substituted benzimidazole precursors with ethanolamine derivatives under controlled conditions. For example:

- Step 1: React 5-amino-2-hydroxymethyl-benzimidazole with 2-chloroethanol in the presence of a base (e.g., potassium carbonate) to form the ether linkage .

- Step 2: Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol, followed by recrystallization to enhance purity .

Key Parameters: - Reaction pH: Maintain alkaline conditions (pH 8–10) during etherification to prevent side reactions.

- Temperature: Optimize between 60–80°C to balance reaction rate and decomposition risks .

- Purification: Use ethanol-water mixtures for recrystallization to remove unreacted intermediates .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- UV-Vis Spectrophotometry: Detects charge-transfer complexes (e.g., with π-acceptors like chloranilic acid) at λmax 450–550 nm, validated for quantification in biological matrices .

- HPLC: Reverse-phase C18 columns with mobile phases (e.g., acetonitrile:phosphate buffer, pH 3.0) enable separation from impurities. Detection at 254 nm ensures sensitivity ≥95% .

- NMR: <sup>1</sup>H NMR (D2O) confirms structural integrity via peaks at δ 3.6–4.2 ppm (ethanol -CH2-O-) and δ 7.1–7.8 ppm (benzimidazole aromatic protons) .

Basic: How is purity assessed in pharmaceutical research, and what impurities are critical to monitor?

Methodological Answer:

- Impurity Profiling: Use LC-MS to identify byproducts such as:

- Limit Tests: Pharmacopeial standards (e.g., EP/USP) require ≤0.1% for individual impurities via HPLC area normalization .

- Residual Solvents: Gas chromatography (GC-FID) monitors ethanol (<500 ppm) and HCl traces .

Advanced: How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

- Standardized Assays: Replicate studies under uniform conditions (e.g., MIC for antimicrobial activity vs. IC50 in MTT assays for cytotoxicity) .

- Mechanistic Studies: Use RNA sequencing to identify differential gene expression (e.g., upregulation of pro-apoptotic Bax in cancer cells vs. fungal ergosterol biosynthesis inhibition) .

- Structural Analog Comparison: Compare with derivatives (e.g., 2-hydrazinyl-imidazole hydrochlorides) to isolate structure-activity relationships .

Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?

Methodological Answer:

- Co-Solvent Systems: Use PEG-400:water (30:70 v/v) to achieve solubility ≥50 mg/mL while maintaining biocompatibility .

- Lyophilization: Formulate as a lyophilized powder (pH 5.0 citrate buffer) to enhance shelf life (>24 months at -20°C) .

- Plasma Stability: Pre-incubate with liver microsomes to assess metabolic degradation; add protease inhibitors (e.g., PMSF) for ex vivo studies .

Advanced: What challenges arise in detecting low-concentration metabolites, and how are they resolved?

Methodological Answer:

- Sensitivity Limits: Use UPLC-QTOF-MS with electrospray ionization (ESI+) in MRM mode (LOQ = 5 ng/mL) .

- Metabolite Identification: Incubate with CYP450 isoforms (e.g., CYP3A4) and compare fragmentation patterns with synthetic standards (e.g., hydroxylated or dealkylated derivatives) .

- Sample Preparation: Solid-phase extraction (C18 cartridges) removes matrix interference from biological fluids .

Advanced: How can discrepancies in structural data (e.g., tautomerism in benzimidazole rings) be resolved?

Methodological Answer:

- X-ray Crystallography: Resolve tautomeric forms (e.g., 1H vs. 3H-benzimidazole) by analyzing unit cell parameters and hydrogen bonding .

- DFT Calculations: Compare experimental <sup>13</sup>C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate dominant tautomers .

- Isotopic Labeling: Synthesize <sup>15</sup>N-labeled analogs to track nitrogen position shifts in NMR spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。